2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:
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Formation of the Quinazolinone Core: : The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the quinazolinone ring.
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Chlorination: : The quinazolinone ring is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
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Acylation: : The chlorinated quinazolinone is then acylated with 2,6-dimethylphenylacetyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinone derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides in the presence of a base.
Major Products
Hydroxylated Derivatives: Formed from oxidation reactions.
Dihydroquinazolinone Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: Studied for its anti-inflammatory and antimicrobial properties, making it a candidate for the development of new therapeutic agents.
Biochemistry: Used as a tool compound to study the structure-activity relationship of quinazolinone derivatives and their biological targets.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy. Additionally, its anti-inflammatory and antimicrobial effects are mediated through the inhibition of pro-inflammatory cytokines and microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Lacks the chlorine atom and the dimethylphenyl group, resulting in different biological activities.
2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(2,6-dimethylphenyl)acetamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological properties.
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(phenyl)acetamide: Lacks the dimethyl groups on the phenyl ring, potentially altering its pharmacological profile.
Uniqueness
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of both the chlorine atom and the 2,6-dimethylphenyl group. These structural features contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16ClN3O2 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-4-3-5-12(2)17(11)21-16(23)9-22-10-20-15-7-6-13(19)8-14(15)18(22)24/h3-8,10H,9H2,1-2H3,(H,21,23) |
InChI Key |
LXSKAQKOTGSNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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